molecular formula C7H9NO3S B13317672 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid

Cat. No.: B13317672
M. Wt: 187.22 g/mol
InChI Key: MMNOUWJVZWXAPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the second position of the thiazole ring and a propanoic acid moiety attached to the fifth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methoxy-1,3-thiazole with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the propanoic acid moiety provides additional sites for chemical modification .

Properties

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

2-(2-methoxy-1,3-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-8-7(11-2)12-5/h3-4H,1-2H3,(H,9,10)

InChI Key

MMNOUWJVZWXAPB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.